molecular formula C17H11ClINO B6119499 2-chloro-5-iodo-N-naphthalen-1-ylbenzamide

2-chloro-5-iodo-N-naphthalen-1-ylbenzamide

Cat. No.: B6119499
M. Wt: 407.6 g/mol
InChI Key: JAKSUCUGQRFQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-iodo-N-naphthalen-1-ylbenzamide is a complex organic compound that features both halogen and aromatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-naphthalen-1-ylbenzamide typically involves multi-step organic reactions. One common method includes the halogenation of naphthalene derivatives followed by amide formation. For instance, starting with naphthalene, chlorination and iodination can be achieved using reagents like chlorine gas and iodine monochloride under controlled conditions. The resulting halogenated naphthalene can then be reacted with benzoyl chloride in the presence of a base such as pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal product formation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-naphthalen-1-ylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic rings can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of dihydro derivatives or fully reduced aromatic rings.

Scientific Research Applications

2-chloro-5-iodo-N-naphthalen-1-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural complexity.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-naphthalen-1-ylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-iodobenzamide: Similar structure but lacks the naphthalene ring.

    2-chloro-N-naphthalen-1-ylbenzamide: Similar but without the iodine atom.

    5-iodo-N-naphthalen-1-ylbenzamide: Similar but without the chlorine atom.

Uniqueness

2-chloro-5-iodo-N-naphthalen-1-ylbenzamide is unique due to the presence of both chlorine and iodine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the naphthalene and benzamide moieties provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

2-chloro-5-iodo-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClINO/c18-15-9-8-12(19)10-14(15)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKSUCUGQRFQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.